molecular formula C10H14O B6174134 rac-(1R,2S,3R,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol CAS No. 188000-48-8

rac-(1R,2S,3R,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol

Cat. No. B6174134
CAS RN: 188000-48-8
M. Wt: 150.2
InChI Key:
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Description

Rac-(1R,2S,3R,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol, commonly known as rac-tricyclodecenol, is an organic compound that belongs to the tricyclic diterpene class of compounds. It has been studied extensively for its various properties and applications in scientific research.

Scientific Research Applications

Rac-tricyclodecenol has been studied extensively for its various applications in scientific research. It has been found to be a useful intermediate in the synthesis of numerous natural products, including steroids, triterpenes, and diterpenes. It has also been used in the synthesis of various pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and antimalarial agents. Additionally, rac-tricyclodecenol has been used as a starting material in the synthesis of various organic compounds, such as cyclopentanones and cyclohexanones.

Mechanism of Action

Rac-tricyclodecenol is believed to act as a pro-drug, meaning that it is converted into an active form within the body. The active form is thought to bind to various receptors and enzymes, resulting in a variety of biochemical and physiological effects. In particular, it is believed to act as an agonist at the 5-HT1A receptor, resulting in an anxiolytic effect. Additionally, it is thought to act as an antagonist at the 5-HT2A and 5-HT2C receptors, resulting in an antidepressant effect.
Biochemical and Physiological Effects
Rac-tricyclodecenol has been studied extensively for its various biochemical and physiological effects. It is thought to act as an agonist at the 5-HT1A receptor, resulting in an anxiolytic effect. Additionally, it is thought to act as an antagonist at the 5-HT2A and 5-HT2C receptors, resulting in an antidepressant effect. It has also been found to have anti-inflammatory and anticonvulsant effects. Furthermore, rac-tricyclodecenol has been found to have neuroprotective effects, possibly due to its ability to modulate the activity of certain enzymes and receptors.

Advantages and Limitations for Lab Experiments

Rac-tricyclodecenol has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, making it suitable for use in a variety of experiments. Additionally, it is relatively easy to synthesize, making it a useful intermediate in the synthesis of various natural products and pharmaceuticals. However, it is important to note that rac-tricyclodecenol is a relatively unstable compound, making it difficult to store and handle.

Future Directions

Despite its various applications in scientific research, there is still much to be learned about rac-tricyclodecenol. Future research should focus on determining the exact mechanism of action of the compound, as well as its biochemical and physiological effects. Additionally, further research should be conducted to determine the potential therapeutic applications of rac-tricyclodecenol in humans. Finally, research should be conducted to determine the exact structure of the compound and its various derivatives, as well as its potential interactions with other compounds.

Synthesis Methods

Rac-tricyclodecenol can be synthesized through several different methods. The most commonly used method is a Diels-Alder reaction, which involves the reaction of cyclopentadiene with a maleic anhydride. This reaction produces a tricyclic diterpene, which can then be converted into rac-tricyclodecenol through a series of oxidation and hydrolysis steps. Other methods of synthesis include the use of a Grignard reaction and a Wittig reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S,3R,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol involves a series of reactions starting from commercially available starting materials. The key steps include the formation of the tricyclic ring system, introduction of the hydroxyl group, and stereochemical control to obtain the desired enantiomer.", "Starting Materials": [ "Cyclopentadiene", "Methyl vinyl ketone", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate", "Methanol", "Ethanol", "Acetone", "Diethyl ether", "Hexane" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with methyl vinyl ketone in the presence of sodium borohydride to form the tricyclic ketone intermediate.", "Step 2: The ketone intermediate is treated with sodium hydroxide and hydrochloric acid to form the corresponding enol.", "Step 3: The enol is then subjected to a stereoselective reduction using sodium borohydride to obtain the desired enantiomer.", "Step 4: The product is purified by recrystallization from methanol and characterized by NMR spectroscopy and melting point analysis." ] }

CAS RN

188000-48-8

Product Name

rac-(1R,2S,3R,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol

Molecular Formula

C10H14O

Molecular Weight

150.2

Purity

95

Origin of Product

United States

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